REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.N1C=CC=CC=1.Cl.CN(C)CCCN=C=NCC.[N:27]1([S:33]([C:36]2[CH:37]=[C:38]([CH:42]=[CH:43][CH:44]=2)[C:39](O)=[O:40])(=[O:35])=[O:34])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1>C(OCC)(=O)C.CN(C=O)C>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:39](=[O:40])[C:38]2[CH:42]=[CH:43][CH:44]=[C:36]([S:33]([N:27]3[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]3)(=[O:35])=[O:34])[CH:37]=2)=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
41 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0.06 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
107 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)S(=O)(=O)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed twice with 2 M hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed through filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off
|
Type
|
CUSTOM
|
Details
|
The residue was purified through silica gel column chromatography (ethyl acetate/hexane=from 5% to 50%, gradient)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)NC(C1=CC(=CC=C1)S(=O)(=O)N1CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |